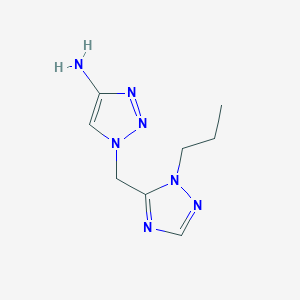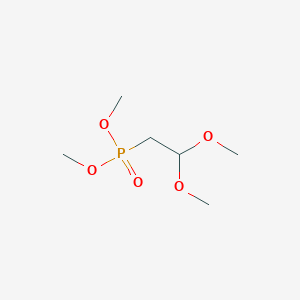
2-Ethoxy-2-(5-methylthiophen-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2-(5-methylthiophen-2-yl)ethan-1-amine is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(5-methylthiophen-2-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-methylthiophene, a commercially available compound.
Ethoxylation: The thiophene ring is ethoxylated using ethyl bromide in the presence of a base such as sodium hydride.
Amination: The ethoxylated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-(5-methylthiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.
Substitution: The ethoxy and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Ethoxy-2-(5-methylthiophen-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-(5-methylthiophen-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and amine groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiophene: A simpler thiophene derivative without the ethoxy and amine groups.
2-Ethylthiophene: Similar to 2-Ethoxy-2-(5-methylthiophen-2-yl)ethan-1-amine but lacks the amine group.
5-Methylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ethoxy group.
Uniqueness
This compound is unique due to the presence of both ethoxy and amine groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups with the thiophene ring enhances its versatility in various chemical and biological contexts.
Properties
Molecular Formula |
C9H15NOS |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
2-ethoxy-2-(5-methylthiophen-2-yl)ethanamine |
InChI |
InChI=1S/C9H15NOS/c1-3-11-8(6-10)9-5-4-7(2)12-9/h4-5,8H,3,6,10H2,1-2H3 |
InChI Key |
JYHZBEYXTLPPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN)C1=CC=C(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine](/img/structure/B13532113.png)




![10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one](/img/structure/B13532151.png)






